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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase
Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses,
predominantly in T cells, B cells, and dendritic cells (DCs).[1][2] HPK1 functions as a crucial
intracellular checkpoint by dampening T-cell receptor (TCR) signaling.[2][3] Upon TCR
engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to the attenuation of T-
cell activation and proliferation.[2][4] In the tumor microenvironment, this negative regulatory
function can be exploited by cancer cells to evade immune surveillance.

Inhibition of HPK1 is a promising cancer immunotherapy strategy aimed at enhancing the
body's natural anti-tumor immunity.[1][5] Preclinical studies with genetic knockout or kinase-
dead mouse models have demonstrated that the inactivation of HPK1 leads to enhanced T-cell
signaling, increased cytokine secretion, and significant tumor growth inhibition.[5][6] Small
molecule inhibitors of HPK1 are being developed to pharmacologically replicate this effect, with
the goal of boosting anti-tumor immune responses, both as monotherapy and in combination
with other immunotherapies like checkpoint inhibitors.[1][4]

This document provides detailed application notes and protocols for the preclinical in vivo use
of Hpk1-IN-56, a hypothetical potent and selective HPK1 inhibitor. The information herein is
based on publicly available data for other well-characterized HPK1 inhibitors and serves as a
guide for researchers, scientists, and drug development professionals.
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Hpk1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor signaling pathway. The diagram below
illustrates the central role of HPK1 in attenuating T-cell activation.
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Caption: HPK1 negatively regulates TCR signaling through SLP-76 phosphorylation.
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Quantitative Data Summary

The following tables summarize representative in vivo dosage, administration, and efficacy data
for various HPK1 inhibitors in murine cancer models. This data can serve as a starting point for
designing preclinical studies with Hpk1-IN-56.

Table 1: In Vivo Dosage and Administration of HPK1 Inhibitors in Murine Models

Administr .
Compoun Mouse Cancer . Dosing Referenc
. Dosage ation
d Strain Model Schedule e
Route
Twice daily
CT26 15,12 _
Hpk1-IN-55 BALB/c Oral (p.o.) (b.i.d) for 5 [7]
(colorectal)  mg/kg
weeks
Twice daily
MC38 3,12 _
Hpk1l-IN-55 BALB/c Oral (p.o.) (b.id)for5  [7]
(colon) mg/kg
weeks
Not 1956 30, 100 Not Twice daily
CompK -~ y [4]
Specified (sarcoma) mg/kg Specified for 5 days
Multiple
DS211507  Not . Not Not
N syngeneic -~ Oral (p.0.) » [8]
68 Specified Specified Specified
models

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors
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Tumor
Cancer Growth Key
Compound Treatment o T Reference
Model Inhibition Findings
(TGI)
Good
1.5 mg/kg, antitumor
Hpk1-IN-55 CT26 ] 64.3% [7]
p.o., b.i.d response as
monotherapy.
Dose-
3 mg/kg, p.o., dependent
Hpk1-IN-55 MC38 _ 34.9% _ [7]
b.i.d antitumor
efficacy.
Dose-
12 mg/kg, dependent
Hpk1-IN-55 MC38 _ 59.4% _ [7]
p.o., b.id antitumor
efficacy.
Enhanced
o efficacy in
Combination N o
CT26 & ] ] Additive/syne  combination
Hpk1-IN-55 with anti-PD- o ) [7]
MC38 1 rgistic effect with
checkpoint
blockade.
Combination Superb Significant
CompK 1956 & MC38  with anti-PD- antitumor synergy with [4]
1 efficacy anti-PD-1.

Table 3: Representative Pharmacokinetic Parameters of an Oral HPK1 Inhibitor in Mice
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Parameter Unit Value Description

Maximum plasma

Cmax ng/mL ~1500 )
concentration

Tmax h ~1 Time to reach Cmax
Area under the

AUC(0-24h) h*ng/mL ~8000 plasma concentration-
time curve

T1/2 h ~4 Plasma half-life

F% % ~40 Oral bioavailability

Note: These values
are illustrative and will
vary for specific

compounds.[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of Hpk1-IN-56 in
murine cancer models.

Protocol 1: In Vivo Efficacy Study in Syngeneic Mouse
Models

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of Hpk1-IN-56
as a monotherapy and in combination with an anti-PD-1 antibody.
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Caption: General workflow for an in vivo efficacy study.

Objective: To evaluate the anti-tumor efficacy of Hpk1-IN-56 alone and in combination with an
anti-PD-1 antibody in a syngeneic mouse model.

Materials:

« Hpk1-IN-56

» Vehicle control (e.g., 0.5% methylcellulose in water)
e Anti-PD-1 antibody (or isotype control)

e Syngeneic tumor cells (e.g., MC38, CT26)

e Immunocompetent mice (e.g., C57BL/6, BALB/c)

o Calipers

o Standard animal housing and handling equipment
Procedure:

o Tumor Cell Inoculation: Subcutaneously implant a specified number of tumor cells (e.g., 1 x
10”76) into the flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
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e Randomization: When tumors reach a predetermined size (e.g., 100-150 mm?), randomize
mice into treatment groups (n=8-10 mice per group):

o Group 1: Vehicle control (p.o., b.i.d.)

o Group 2: Hpk1-IN-56 (e.g., 3, 10, 30 mg/kg, p.o., b.i.d.)

o Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal (i.p.), twice a week)
o Group 4: Hpk1-IN-56 + Anti-PD-1 antibody

o Treatment Administration: Administer treatments according to the specified doses and
schedules.

» Efficacy Assessment:
o Measure tumor volume and mouse body weight 2-3 times per week.

o The study endpoint may be a predetermined tumor volume limit, a specific time point, or
signs of morbidity.

o Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to
the vehicle control.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

Objective: To assess the in vivo target engagement of Hpk1-IN-56 by measuring the inhibition
of SLP-76 phosphorylation.

Materials:

Hpk1-IN-56

Vehicle control

Anti-CD3 antibody

Flow cytometry reagents: anti-pSLP-76 (Ser376) antibody, T-cell surface markers (e.g., CD3,
CD4, CD8), permeabilization buffer.
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Procedure:

Dosing: Dose mice orally with Hpk1-IN-56 at selected doses (e.g., 10, 30, 100 mg/kg) or
vehicle.

o T-cell Stimulation: At a specified time post-dose (e.g., 1-4 hours), inject mice with an anti-
CD3 antibody to stimulate T-cell activation.

o Sample Collection: At various time points after anti-CD3 injection (e.g., 2 hours), collect
whole blood or spleens.

e Flow Cytometry Analysis:

[¢]

Lyse red blood cells.

Stain for T-cell surface markers.

[e]

[e]

Fix and permeabilize the cells.

o

Stain for intracellular pSLP-76.

[¢]

Analyze the samples by flow cytometry to quantify the percentage of pSLP-76 positive T
cells.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of Hpk1-IN-56 in mice.

Materials:

Hpk1-IN-56 formulated for oral and intravenous (i.v.) administration.

Naive mice.

Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

LC-MS/MS system for bioanalysis.

Procedure:
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e Dosing:
o Administer Hpk1-IN-56 orally to one cohort of mice at a specified dose (e.g., 10 mg/kg).
o Administer Hpk1-IN-56 intravenously to another cohort at a lower dose (e.g., 1 mg/kg).

e Blood Sample Collection: Collect blood samples at predetermined time points (e.g., 0.25,
0.5, 1, 2, 4, 8, and 24 hours post-dose).

e Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until
analysis.

o Bioanalysis: Analyze the plasma concentrations of Hpk1-IN-56 using a validated LC-MS/MS
method.

o Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, F%).

Conclusion

The provided application notes and protocols offer a comprehensive framework for the
preclinical evaluation of Hpk1-IN-56 in murine cancer models. Based on the data from
analogous HPK1 inhibitors, Hpk1-IN-56 is anticipated to demonstrate dose-dependent anti-
tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors.[1][7]
Careful experimental design, including appropriate dose selection and the use of relevant
pharmacodynamic markers, will be crucial for elucidating the therapeutic potential of Hpk1-IN-
56 in cancer immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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